NS2B/NS3-IN-6

CAS No.:

Cat. No.: VC16649044

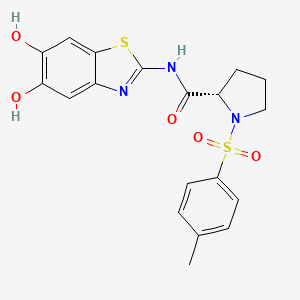

Molecular Formula: C19H19N3O5S2

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19N3O5S2 |

|---|---|

| Molecular Weight | 433.5 g/mol |

| IUPAC Name | (2S)-N-(5,6-dihydroxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C19H19N3O5S2/c1-11-4-6-12(7-5-11)29(26,27)22-8-2-3-14(22)18(25)21-19-20-13-9-15(23)16(24)10-17(13)28-19/h4-7,9-10,14,23-24H,2-3,8H2,1H3,(H,20,21,25)/t14-/m0/s1 |

| Standard InChI Key | QRPSEAYDNJVXNM-AWEZNQCLSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)NC3=NC4=CC(=C(C=C4S3)O)O |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=CC(=C(C=C4S3)O)O |

Introduction

Structural and Functional Overview of the NS2B/NS3 Protease Complex

The NS2B/NS3 protease is a multifunctional complex essential for viral polyprotein processing. NS3 contains a serine protease domain at its N-terminus, which requires NS2B as a cofactor for catalytic activity . The NS2B cofactor binds to NS3 through a β-hairpin structure, stabilizing the active site and enabling substrate cleavage . Structural studies of DENV and ZIKV proteases reveal that the NS2B C-terminal β-hairpin wraps around the NS3 protease domain, forming a composite active site critical for substrate recognition . Mutagenesis experiments confirm that residues such as L51, L53, V59, and W61 in NS2B are vital for NS3 binding and protease function .

Mechanistic Strategies for NS2B/NS3 Protease Inhibition

Orthosteric Inhibition of NS2B-NS3 Interactions

Orthosteric inhibitors disrupt the physical interaction between NS2B and NS3, destabilizing the protease active site. The split luciferase complementation (SLC) assay has identified temoporfin, niclosamide, and nitazoxanide as potent orthosteric inhibitors with nanomolar efficacy . These compounds bind hydrophobic pockets on NS3 that typically accommodate NS2B residues, thereby preventing cofactor recruitment . For example, temoporfin exhibits an IC₅₀ of 1.1 μM in protease inhibition assays and reduces ZIKV-induced viremia in mice by 100-fold .

Non-Competitive Inhibition Kinetics

Kinetic analyses reveal that these inhibitors operate via non-competitive mechanisms, reducing Vₘₐₓ without affecting Kₘ . This suggests that inhibitor binding occurs distal to the active site, likely at the NS2B-NS3 interface. Surface plasmon resonance (SPR) studies confirm direct binding between inhibitors like temoporfin and the NS3 protease domain, with affinities as low as 0.4 μM .

Pharmacological Profiles of Leading NS2B/NS3 Inhibitors

The table below summarizes key pharmacological data for temoporfin, niclosamide, and nitazoxanide:

| Compound | Protease IC₅₀ (μM) | Antiviral EC₅₀ (nM) | Binding Affinity (μM) | In Vivo Efficacy (ZIKV) |

|---|---|---|---|---|

| Temoporfin | 1.1 | 10–50 | 0.4 | 83% survival in mice |

| Niclosamide | 15.9 | 100–200 | 6.4 | Partial viremia reduction |

| Nitazoxanide | 7.3 | 200–500 | 7.3 | Not tested |

Data sourced from protease inhibition assays, SPR, and murine models .

Broad-Spectrum Antiviral Activity and Clinical Relevance

These inhibitors exhibit broad-spectrum activity against DENV, WNV, and ZIKV, attributed to the conserved nature of NS2B-binding pockets across flaviviruses . Temoporfin, a photosensitizer approved for oncology, demonstrates exceptional promise due to its nanomolar potency and ability to penetrate placental and neural tissues . Its repurposing for antiviral therapy could accelerate clinical deployment, bypassing early-stage safety testing.

Challenges and Future Directions

Despite progress, challenges persist in optimizing bioavailability and mitigating off-target effects. Structural modifications to enhance solubility and target specificity are underway, guided by X-ray crystallography and molecular docking studies . Additionally, combinatorial therapies pairing NS2B/NS3 inhibitors with nucleoside analogs (e.g., sofosbuvir) may synergistically suppress viral replication.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume